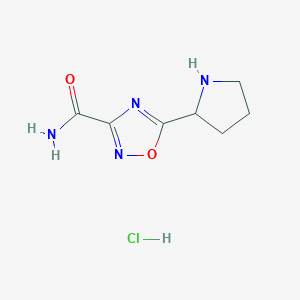

5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide hydrochloride

Description

Key Structural Modifications and Effects

The synthesis of 5-substituted derivatives often involves cyclization reactions between amidoximes and carboxylic acid derivatives. For instance, Vilsmeier reagent-mediated activation enables one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles with yields exceeding 90%. Recent advances in mechanochemistry offer solvent-free routes, aligning with green chemistry principles.

Pharmacophoric Role of Pyrrolidine-Containing Heterocycles

Pyrrolidine, a saturated five-membered nitrogen heterocycle, contributes to conformational rigidity and stereochemical diversity in drug candidates. Its incorporation into 1,2,4-oxadiazole derivatives enhances binding to biological targets through:

- Stereochemical Complementarity : The puckered conformation of pyrrolidine enables optimal spatial alignment with enzymatic active sites.

- Hydrogen-Bond Donor/Acceptor Capacity : The secondary amine in pyrrolidine participates in critical hydrogen-bond networks.

- Improved Solubility : Protonation of the pyrrolidine nitrogen enhances aqueous solubility under physiological conditions.

Case Study: 5-(Pyrrolidin-2-yl)-1,2,4-Oxadiazole-3-Carboxamide Hydrochloride

This derivative exemplifies the synergy between 1,2,4-oxadiazole and pyrrolidine moieties:

- Structural Features :

Synthetic Routes :

Biological Relevance :

Properties

IUPAC Name |

5-pyrrolidin-2-yl-1,2,4-oxadiazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2.ClH/c8-5(12)6-10-7(13-11-6)4-2-1-3-9-4;/h4,9H,1-3H2,(H2,8,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWIGORWZGSLBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC(=NO2)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent, particularly as a ligand for the G-protein bile acid receptor 1 (GPBAR1), which is involved in metabolic and inflammatory diseases such as type 2 diabetes and obesity.

Case Study: GPBAR1 Agonists

Recent studies have synthesized derivatives of the oxadiazole scaffold that demonstrate potent agonist activity at GPBAR1. For instance, compounds derived from the 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole framework showed significant selectivity and efficacy in activating GPBAR1 compared to other bile acid receptors. These findings suggest that this scaffold could lead to novel treatments for metabolic disorders .

| Compound | Activity | Selectivity | Pharmacokinetics |

|---|---|---|---|

| Compound 9 | High | Selective over FXR and PPARs | Favorable solubility |

| Compound 10 | Moderate | High selectivity | Good oral bioavailability |

Antimicrobial Activity

Another area of research has focused on the antimicrobial properties of this compound. Studies have indicated that derivatives of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole exhibit activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study: Antimicrobial Efficacy

In vitro evaluations demonstrated that certain derivatives showed significant inhibition against multi-drug resistant strains of bacteria. This positions the compound as a candidate for further development in antibiotic therapies .

Material Science

The unique chemical structure of 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole also lends itself to applications in material science, particularly in the development of organic semiconductors and polymers.

Case Study: Organic Electronics

Research has explored the use of oxadiazole-based compounds in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has shown promising results in enhancing charge transport properties and device efficiency .

Mechanism of Action

The mechanism by which 5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at the Oxadiazole 3-Position

The 3-position of the oxadiazole ring significantly impacts physicochemical and biological properties. Key analogues include:

Analysis :

- The carboxamide group in the target compound likely improves aqueous solubility and hydrogen bonding with biological targets compared to dimethylamine (less polar) or isopropyl (bulky) substituents .

- Pyridinyl substitution (as in ) may enhance π-π stacking with aromatic residues in enzymes but reduce solubility in polar solvents.

Variations in the 5-Position Heterocyclic Ring

The 5-position substituent influences ring strain, stability, and conformational flexibility:

Analysis :

- Pyrrolidine (5-membered) offers a compromise between stability and conformational flexibility, whereas azetidine (4-membered) may increase reactivity but reduce metabolic stability .

Biological Activity

5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly as a selective agonist for G-protein bile acid receptor 1 (GPBAR1). This receptor plays a crucial role in metabolic and inflammatory diseases, including type 2 diabetes and obesity. The compound's structure, featuring the oxadiazole ring, is associated with various pharmacological properties.

- Molecular Formula : C₁₄H₁₅N₄O₂·HCl

- Molecular Weight : 218.64 g/mol

- CAS Number : 1795344-84-1

The biological activity of this compound has been primarily evaluated in the context of its interaction with GPBAR1. Research indicates that derivatives of the oxadiazole scaffold can selectively activate GPBAR1 while exhibiting minimal activity on related bile acid receptors such as FXR and PPARs. This selectivity is critical for minimizing side effects associated with non-specific receptor activation.

GPBAR1 Agonism

A study demonstrated that derivatives containing the oxadiazole moiety significantly induce mRNA expression of pro-glucagon, a target gene of GPBAR1. Compounds synthesized with the pyrrolidinyl group showed promising selectivity and potency in activating GPBAR1 compared to traditional bile acid derivatives .

Table 1: Biological Activity of Selected Compounds

| Compound ID | GPBAR1 Activity (EC50) | Aqueous Solubility (μg/mL) | LogD |

|---|---|---|---|

| Compound 9 | 0.5 μM | 42 | 1.47 |

| Compound 10 | 0.3 μM | 70 | 1.25 |

Anticancer Activity

In vitro studies have shown that certain derivatives exhibit anticancer properties against various cancer cell lines, including A549 (lung adenocarcinoma). The cytotoxicity was assessed using MTT assays, where some compounds demonstrated significant reductions in cell viability compared to controls .

Case Study: Anticancer Efficacy

In a comparative study, compound variants were tested against A549 cells:

- Compound A : 78% viability post-treatment.

- Compound B : Reduced viability to 66%, indicating higher cytotoxicity.

Antimicrobial Activity

The antimicrobial potential of derivatives was evaluated against multidrug-resistant strains, including Staphylococcus aureus. Some compounds showed selective activity against resistant strains, highlighting their potential as novel antimicrobial agents .

Table 2: Antimicrobial Activity Against Resistant Strains

| Compound ID | MIC (μg/mL) | Activity Against Staphylococcus aureus |

|---|---|---|

| Compound X | <16 | Effective |

| Compound Y | >64 | Ineffective |

Pharmacokinetic Properties

The pharmacokinetic profile of selected compounds suggests favorable absorption characteristics:

- Aqueous solubility allows for potential oral administration.

- LogD values indicate moderate lipophilicity, which is beneficial for drug formulation.

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

The most common and reliable synthetic route for 1,2,4-oxadiazoles involves the cyclization of amidoximes with carboxylic acid derivatives (acyl chlorides, esters, or anhydrides). This method was originally proposed by Tiemann and Krüger and has been refined over decades.

-

Amidoxime + Acyl chloride (or activated ester) → 1,2,4-oxadiazole ring formation via cyclodehydration.

-

Pyridine or tetrabutylammonium fluoride (TBAF) as catalysts improve yields and reaction rates.

-

- Straightforward and versatile.

- Applicable to a wide range of substituents.

-

- Sometimes harsh reaction conditions.

- Moderate to good yields (often 50–80%).

- Purification challenges due to side products.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

An alternative route uses 1,3-dipolar cycloaddition between nitrile oxides and nitriles to form the oxadiazole ring.

-

- Mild conditions possible with platinum(IV) catalysts.

- Risk of side products such as 1,2,5-oxadiazole-2-oxides due to nitrile oxide dimerization.

- Limited by poor solubility of starting materials and expensive catalysts.

One-Pot Synthesis Using Superbases

Recent advances include one-pot syntheses using superbases such as NaOH in DMSO medium at room temperature, allowing amidoximes and methyl or ethyl esters of carboxylic acids to cyclize into 3,5-disubstituted 1,2,4-oxadiazoles.

-

- Mild conditions (room temperature).

- Moderate to excellent yields (11–90%).

- Simple purification.

Specific Preparation Methods for 5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide Hydrochloride

Amidoxime Route

Synthesis of Pyrrolidin-2-yl Amidoxime:

- Starting from a nitrile precursor containing the pyrrolidine moiety.

- Conversion of the nitrile to amidoxime by reaction with hydroxylamine hydrochloride under basic conditions.

Cyclization with Carboxylic Acid Derivative:

- The amidoxime is reacted with an activated carboxylic acid derivative (e.g., acyl chloride or ester) to form the oxadiazole ring.

- Catalysts such as pyridine or TBAF may be used.

- The reaction is typically carried out under reflux or at elevated temperatures.

Formation of Hydrochloride Salt:

- The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol).

Vilsmeier Reagent Activation Method

- The carboxylic acid group is activated using Vilsmeier reagents (e.g., POCl3/DMF) to form a reactive intermediate.

- This intermediate reacts with the amidoxime to form the oxadiazole ring.

- This method provides excellent yields (61–93%) and short reaction times.

- Suitable for scale-up and industrial applications.

Microwave-Assisted Synthesis

- Microwave irradiation accelerates the conversion of aryl nitriles to aryl amidoximes.

- Subsequent cyclization under microwave conditions yields the oxadiazole ring rapidly.

- This method reduces reaction times significantly and can improve yields.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Amidoxime formation | Hydroxylamine hydrochloride, base, reflux | 70–85 | High purity amidoxime needed |

| Cyclization to oxadiazole | Acyl chloride/ester, pyridine/TBAF, reflux | 50–80 | Catalyst choice affects yield |

| One-pot NaOH/DMSO method | NaOH, DMSO, room temperature, 4–24 h | 11–90 | Mild, but variable yields |

| Vilsmeier reagent activation | POCl3/DMF, room temp to reflux | 61–93 | High yield, short reaction time |

| Microwave-assisted synthesis | Microwave irradiation, solvent, minutes | 60–90 | Rapid synthesis, suitable for scale-up |

Research Findings and Comparative Analysis

- Amidoxime-based cyclization remains the gold standard for synthesizing 1,2,4-oxadiazoles with pyrrolidin-2-yl substitution due to its reliability and moderate to high yields.

- The Vilsmeier reagent method offers improved yields and shorter reaction times but requires careful handling of reagents.

- Microwave-assisted methods are promising for rapid synthesis but may require specialized equipment.

- The one-pot superbase method is attractive for its mild conditions but may suffer from inconsistent yields depending on substrate purity and reaction time.

Summary Table of Preparation Methods for this compound

| Method | Key Steps | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Amidoxime formation + cyclization | Versatile, well-established | Moderate yields, harsh conditions | 50–80 |

| Vilsmeier Reagent Activation | Acid activation + amidoxime reaction | High yield, short reaction time | Reagent handling complexity | 61–93 |

| Microwave-Assisted Synthesis | Microwave-aided amidoxime + cyclization | Rapid, scalable | Equipment requirement | 60–90 |

| One-Pot Superbase (NaOH/DMSO) | Amidoxime + ester + base at RT | Mild conditions, simple purification | Variable yields, longer time | 11–90 |

Q & A

Q. What are the optimal synthetic routes for 5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxamide hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of amidoximes with activated carbonyl precursors. Key steps include:

- Cyclization : Use of catalysts like palladium or copper in polar aprotic solvents (e.g., DMF) under reflux .

- Functionalization : Introduction of the pyrrolidine moiety via nucleophilic substitution or reductive amination, optimized at 60–80°C for 12–24 hours .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to achieve >95% purity. Monitor reaction progress via TLC or HPLC .

Q. How can researchers characterize the structural integrity and purity of this compound?

- NMR Spectroscopy : H and C NMR to confirm the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and pyrrolidine substituents (δ 1.5–3.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak at m/z 288.74) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment (>98%) .

Q. What stability considerations are critical for handling this compound in aqueous and solid states?

- Solid-State Stability : Store at –20°C in moisture-free containers; hygroscopicity may lead to hydrochloride dissociation .

- Solution Stability : Avoid prolonged exposure to basic conditions (pH >8) to prevent oxadiazole ring hydrolysis. Use buffered solutions (pH 4–6) for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Substituent Variation : Replace the pyrrolidine group with piperidine or azetidine to assess steric/electronic effects on target binding .

- Biological Assays : Test antimicrobial activity via MIC assays against S. aureus and E. coli; compare with oxadiazole derivatives lacking the carboxamide group .

- Enzymatic Inhibition : Evaluate inhibition of acetylcholinesterase or kinases using fluorescence-based assays (IC determination) .

Q. What computational strategies are effective for predicting binding modes and pharmacokinetic properties?

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., CYP450 enzymes) to predict binding affinities .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (HOMO-LUMO gaps) influencing reactivity .

- ADMET Prediction : SwissADME or pkCSM to estimate logP (≈1.2), bioavailability (≥70%), and blood-brain barrier penetration .

Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?

- Metabolite Analysis : Use LC-MS to identify phase I/II metabolites in liver microsomes; inactive metabolites may explain reduced in vivo efficacy .

- Dosage Optimization : Adjust dosing frequency based on pharmacokinetic half-life (e.g., 4–6 hours in rodent models) to maintain therapeutic concentrations .

- Formulation Tweaks : Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and bioavailability .

Methodological Notes

- Data Contradictions : Discrepancies in biological activity may arise from assay conditions (e.g., serum interference in cell-based assays) or impurities in synthesized batches. Always cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Safety Protocols : Follow GHS guidelines for handling hydrochloride salts; use fume hoods during synthesis to avoid inhalation of fine particles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.